3-Bromo-2-fluoroaniline hydrochloride 3-Bromo-2-fluoroaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400887
InChI: InChI=1S/C6H5BrFN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
SMILES: C1=CC(=C(C(=C1)Br)F)N.Cl
Molecular Formula: C6H6BrClFN
Molecular Weight: 226.47 g/mol

3-Bromo-2-fluoroaniline hydrochloride

CAS No.:

Cat. No.: VC13400887

Molecular Formula: C6H6BrClFN

Molecular Weight: 226.47 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoroaniline hydrochloride -

Specification

Molecular Formula C6H6BrClFN
Molecular Weight 226.47 g/mol
IUPAC Name 3-bromo-2-fluoroaniline;hydrochloride
Standard InChI InChI=1S/C6H5BrFN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
Standard InChI Key NFFOPUUJQIKVTF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)F)N.Cl
Canonical SMILES C1=CC(=C(C(=C1)Br)F)N.Cl

Introduction

Chemical and Physical Properties

3-Bromo-2-fluoroaniline hydrochloride is characterized by a benzene ring substituted with bromine at the 3-position, fluorine at the 2-position, and an amine group converted to its hydrochloride salt. The salt formation significantly improves its solubility in polar solvents, a property critical for laboratory and industrial workflows. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC6H6BrClFN\text{C}_6\text{H}_6\text{BrClFN}
Molecular Weight226.47 g/mol
DensityNot explicitly reported
Boiling PointDecomposes before boiling
Melting PointNot available
SolubilityHigh in water, polar solvents

The parent compound, 3-bromo-2-fluoroaniline (CAS: 58534-95-5), has a molecular weight of 190.013 g/mol and a boiling point of 227.5±20.0 °C, but these properties are modified upon hydrochloride salt formation . Structural analyses via NMR and mass spectrometry confirm the substitution pattern and salt integrity .

Synthesis and Preparation

The synthesis of 3-bromo-2-fluoroaniline hydrochloride involves a multi-step process starting from o-bromoaniline, as outlined in the Chinese patent CN110305018A :

  • Acetylation: o-Bromoaniline reacts with acetyl chloride under basic conditions to form N-(2-bromophenyl)acetamide.

  • Nitration: Nitric acid introduces a nitro group at the 6-position, yielding N-(2-bromo-6-nitrophenyl)acetamide.

  • Hydrolysis: Hydrochloric acid cleaves the acetamide group to produce 2-bromo-6-nitroaniline.

  • Diazotization and Fluorination: Treatment with fluorides and nitro compounds generates a diazonium salt intermediate, which decomposes under heat to form 3-bromo-2-fluoronitrobenzene.

  • Reduction and Salt Formation: Catalytic hydrogenation reduces the nitro group to an amine, followed by HCl treatment to yield the hydrochloride salt .

Critical reaction conditions include a mass ratio of 1:5–12 for the hydrolysis step (N-(2-bromo-6-nitrophenyl)acetamide : HCl) and the use of organic solvents like dichloromethane during diazonium salt decomposition . This method avoids expensive fluorinating agents (e.g., KF, CsF), ensuring cost-effective industrial scalability .

Applications in Organic Synthesis

The compound’s bromine and fluorine substituents enable regioselective cross-coupling reactions, making it invaluable in constructing complex architectures:

  • Suzuki-Miyaura Coupling: The bromine atom participates in palladium-catalyzed couplings with boronic acids to form biaryl structures, a common motif in pharmaceuticals.

  • Buchwald-Hartwig Amination: The amine group facilitates C–N bond formation, useful in synthesizing heterocycles.

  • Heterotricyclic Carboxamides: These RIG-1 agonists, derived from 3-bromo-2-fluoroaniline hydrochloride, show promise in treating cell proliferation disorders.

Analytical Characterization

Advanced techniques confirm purity and structure:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and salt formation .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 226.47 .

  • HPLC: Purity assessments use reverse-phase columns with UV detection at 254 nm.

Industrial Production Considerations

The patent-specified method achieves >90% yield and 98% purity, suitable for kilogram-scale production . Continuous flow reactors may further optimize diazotization and decomposition steps, reducing reaction times and byproducts .

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